Fluorescein
Overview
Description
Fluorescein is an organic compound and dye based on the xanthene tricyclic structural motif, formally belonging to the triarylmethine dyes family. It is widely used as a fluorescent tracer in various applications due to its intense fluorescence properties. This compound appears as a dark orange/red powder that is slightly soluble in water and alcohol. Its aqueous solutions exhibit a green color by reflection and an orange color by transmission, with its spectral properties being pH-dependent .
Mechanism of Action
Target of Action
Fluorescein primarily targets the eye , specifically the cornea and retina . It is used extensively as a diagnostic tool in the field of ophthalmology and optometry .
Mode of Action
This compound is a fluorescent compound that responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm . This property allows it to be used as a diagnostic aid in corneal injuries and corneal trauma .
Biochemical Pathways
This compound is used as a pH-sensitive probe for biological applications . It is used in the study of important physiological and pathological processes at the cellular level . The fluorescence of this compound is dependent on the pH of the solution , making it a valuable tool for monitoring pH changes in biological systems .
Pharmacokinetics
The pharmacokinetics of this compound are favorable for intraoperative use, with rapid distribution to tissues within 10 minutes , a plasma half-life of 23.5 minutes , and overall systemic clearance of 500 mg of this compound in 2 to 3 days . After intravenous administration, this compound sodium fluorescence can be visualized utilizing a surgical microscope equipped with a fluorescent filter system .
Result of Action
The primary result of this compound’s action is the production of a yellow-green fluorescence in normal tear film and bright green fluorescence in a more alkaline medium, such as the aqueous humor . This fluorescence allows for the demarcation of the vascular area under observation, distinguishing it from adjacent areas . It is used therapeutically as a diagnostic aid in corneal injuries and corneal trauma .
Action Environment
The action of this compound is influenced by the pH of the environment . Its spectral properties, including its absorption maximum at 494 nm and emission maximum of 512 nm, are dependent on the pH of the solution . More concentrated solutions of this compound can even appear red because under these conditions nearly all incident emission is re-absorbed by the solution .
Biochemical Analysis
Biochemical Properties
Fluorescein and its derivatives are the most widely utilized fluorophore class in modern biochemical, biological, and medicinal research . This compound can exist in seven prototropic forms, serving as a scaffold for preparing indicator molecules . It is used in pharmacology and cosmetology . These methods rely on changes in fluorescence intensity, polarization, or lifetime caused by intermolecular interactions that may involve energy transfer, electron transfer, and coupling with plasmonic and photonic structures .
Cellular Effects
This compound is a fluorescent dye used as a diagnostic tool in various fields of medicine . Although this compound itself possesses low toxicity, after photoactivation, it releases potentially toxic molecules, such as singlet oxygen . In an in vitro study in a human hepatoblastoma HepG2 cell line, it was observed that this compound markedly lowered cell viability upon irradiation . This decrease in viability was dependent on the cellular oxygen concentration .
Molecular Mechanism
This compound is a member of the ubiquitous luminescence family of processes in which susceptible molecules emit light from electronically excited states created by either a physical (for example, absorption of light), mechanical (friction), or chemical mechanism . The reaction of this compound synthesis is considered a modified Friedel-crafts acylation .
Temporal Effects in Laboratory Settings
Fluorescence is a member of the ubiquitous luminescence family of processes in which susceptible molecules emit light from electronically excited states created by either a physical (for example, absorption of light), mechanical (friction), or chemical mechanism . At normal laboratory (or physiological) temperature in a biological sample, practically all fluorophores are in their vibrationally relaxed (v = 0), lowest electronic ground state, S 0 .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is used in the study of metabolic processes and monitoring of drug delivery
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, this compound is used in a transport assay to assess the bulk flow of molecules traversing the stem in plants
Subcellular Localization
The subcellular localization of a protein is often tied to its function, so it’s important to determine where your protein of interest resides . One of the most common methods is to use fluorescence microscopy to compare the localization of your protein of interest with known markers
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein is synthesized by heating phthalic anhydride and resorcinol over a zinc catalyst. The reaction typically involves the following steps:
- Mixing resorcinol and phthalic anhydride.
- Heating the mixture to around 150°C to thaw.
- Adding zinc chloride anhydrous as a catalyst.
- Raising the temperature to 170-185°C to initiate the reaction.
- Stirring for 0.5 hours and then dissolving fully.
- Further heating to 210-220°C and maintaining the temperature for 4 hours.
- Cooling the mixture, pulverizing the cured product, and boiling it in water for 2 hours.
- Filtering, washing, and drying to obtain the crude this compound product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is further purified through recrystallization and Soxhlet extraction techniques to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Fluorescein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of this compound.
Substitution: Substitution reactions can introduce different functional groups to the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces this compound derivatives with altered fluorescence.
Reduction: Results in reduced this compound with modified properties.
Substitution: Yields substituted this compound compounds with different functional groups.
Scientific Research Applications
Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic procedures such as this compound angiography to visualize blood vessels in the retina.
Industry: Applied in dye tracing to detect leaks and monitor fluid flow in industrial systems .
Comparison with Similar Compounds
Fluorescein is unique due to its intense fluorescence and pH-dependent spectral properties. Similar compounds include:
Rhodamine: Another fluorescent dye with different spectral properties.
Eosin Y: A red dye derived from this compound through bromination.
Cyanine Dyes: Fluorescent dyes with varying properties and applications
This compound stands out for its versatility and widespread use in various fields, making it an invaluable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHRKFJIUUOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 | |
Record name | FLUORESCEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
518-47-8 (di-hydrochloride salt), 6417-85-2 (di-potassium salt) | |
Record name | Fluorescein [USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID0038887 | |
Record name | Fluorescein | |
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Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light., Yellowish-red to red solid; [Merck Index] Orange powder; [MSDSonline], Solid | |
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Record name | Fluorescein | |
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Record name | Fluorescein | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol, diethyl ether; very soluble in acetone; soluble in pyridine, methanol, Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid; also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light., In water, 50 mg/L at 20 °C, 2.55e-02 g/L | |
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Mechanism of Action |
Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm. The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas. It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram. Topical fluorescein is a useful tool in the diagnosis of corneal abrasions, corneal ulcers, herpetic corneal infections, and dry eye. Fluorescein angiography is used to diagnose and categorize macular degeneration, diabetic retinopathy, inflammatory intraocular conditions, and intraocular tumors., Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465-490 nm and fluoresces, i.e., emits light at wavelengths of 520-530 nm. Thus, the hydrocarbon is excited by blue light and emits light that appears yellowish-green. Following intravenous injection of fluorescein sodium in an aqueous solution, the unbound fraction of the fluorescein can be excited with a blue light flash from a fundus camera as it circulates through the ocular vasculature, and the yellowish green fluorescence of the dye is captured by the camera. In the fundus, the fluorescence of the dye demarcates the retinal and/or choroidal vasculature under observation, distinguishing it from adjacent areas/structures. /Fluorescein sodium/ | |
Record name | Fluorescein | |
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Impurities |
2-(2-4,dihydroxybenzoyl)benzoic acid, Phthalic acid, Resorcinol | |
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Color/Form |
Red, orthorhombic prisms, Yellowish-red to red powder, Orange-red, crystalline powder | |
CAS No. |
2321-07-5, 518-45-6 | |
Record name | FLUORESCEIN | |
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Record name | Fluorescein | |
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Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy- | |
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Melting Point |
Decomposes at 554 °F. In sealed tube, melts at 597-601 °F with decomposition (NTP, 1992), 315 °C (decomposes), 315 °C | |
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Retrosynthesis Analysis
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